molecular formula C12H18N2O4S B12784885 Thymidine, 3'-S-ethyl-3'-thio- CAS No. 70465-86-0

Thymidine, 3'-S-ethyl-3'-thio-

Cat. No.: B12784885
CAS No.: 70465-86-0
M. Wt: 286.35 g/mol
InChI Key: ZWPXGLDYWMZUND-KXUCPTDWSA-N
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Description

Thymidine, 3’-S-ethyl-3’-thio- is a modified nucleoside where the 3’-hydroxyl group of thymidine is replaced by a thioether group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a valuable compound for various scientific research applications, particularly in the fields of nucleic acid chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-S-ethyl-3’-thio- typically involves the substitution of the 3’-hydroxyl group with a thioether group. One common method includes the use of a thioetherification reaction where thymidine is treated with an appropriate thiol reagent under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods: While detailed industrial production methods for Thymidine, 3’-S-ethyl-3’-thio- are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Thymidine, 3’-S-ethyl-3’-thio- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Thymidine, 3’-S-ethyl-3’-thio- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.

    Biology: Employed in the development of nucleic acid probes and primers for molecular biology techniques.

    Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of specialized nucleic acid-based materials and diagnostics.

Mechanism of Action

The mechanism by which Thymidine, 3’-S-ethyl-3’-thio- exerts its effects involves its incorporation into nucleic acids. The thioether modification can alter the nucleic acid’s structure and function, affecting processes such as replication, transcription, and enzymatic degradation. The compound can interact with various molecular targets, including DNA and RNA polymerases, nucleases, and other nucleic acid-binding proteins, thereby influencing cellular processes and pathways .

Comparison with Similar Compounds

    Thymidine: The unmodified nucleoside.

    3’-Thio-thymidine: A similar compound with a sulfur atom replacing the 3’-oxygen.

    2’-Deoxy-3’-thio-thymidine: Another analog with a sulfur substitution at the 3’-position.

Comparison: Thymidine, 3’-S-ethyl-3’-thio- is unique due to the presence of the ethyl-thioether group at the 3’-position, which can confer distinct chemical and biological properties compared to other thymidine analogs. This modification can enhance the compound’s stability, alter its interaction with enzymes, and provide unique functionalities for research and therapeutic applications .

Properties

CAS No.

70465-86-0

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O4S/c1-3-19-9-4-10(18-8(9)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10-/m1/s1

InChI Key

ZWPXGLDYWMZUND-KXUCPTDWSA-N

Isomeric SMILES

CCS[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C

Canonical SMILES

CCSC1CC(OC1CO)N2C=C(C(=O)NC2=O)C

Origin of Product

United States

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